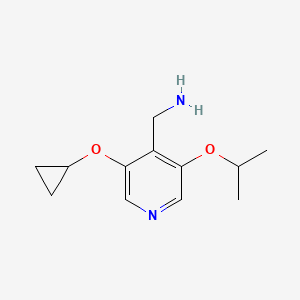
(3-Cyclopropoxy-5-isopropoxypyridin-4-YL)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Cyclopropoxy-5-isopropoxypyridin-4-YL)methanamine is a synthetic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of cyclopropoxy and isopropoxy groups attached to a pyridine ring, with a methanamine group at the fourth position. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyclopropoxy-5-isopropoxypyridin-4-YL)methanamine typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, the cyclopropoxy and isopropoxy groups can be introduced through nucleophilic substitution reactions.
Introduction of the Methanamine Group: The methanamine group can be introduced via reductive amination, where an aldehyde or ketone intermediate is reacted with ammonia or an amine in the presence of a reducing agent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(3-Cyclopropoxy-5-isopropoxypyridin-4-YL)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, acids, and bases are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (3-Cyclopropoxy-5-isopropoxypyridin-4-YL)methanamine involves its interaction with specific molecular targets and pathways. This may include binding to receptors, enzymes, or other proteins, leading to modulation of biological processes. The exact mechanism would depend on the specific biological activity of the compound.
Comparison with Similar Compounds
Similar Compounds
- (3-Cyclopropoxy-5-methoxypyridin-4-YL)methanamine
- (3-Isopropoxy-5-methoxypyridin-4-YL)methanamine
- (3-Cyclopropoxy-5-ethoxypyridin-4-YL)methanamine
Uniqueness
(3-Cyclopropoxy-5-isopropoxypyridin-4-YL)methanamine is unique due to the specific combination of cyclopropoxy and isopropoxy groups on the pyridine ring, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C12H18N2O2 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
(3-cyclopropyloxy-5-propan-2-yloxypyridin-4-yl)methanamine |
InChI |
InChI=1S/C12H18N2O2/c1-8(2)15-11-6-14-7-12(10(11)5-13)16-9-3-4-9/h6-9H,3-5,13H2,1-2H3 |
InChI Key |
TZWOWQBZKRGOBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C(=CN=C1)OC2CC2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


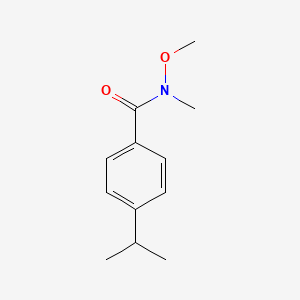
![4-amino-1-[(3R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B14804872.png)
![Dimethyl 4,4'-dibromo-[1,1'-biphenyl]-2,2'-dicarboxylate](/img/structure/B14804890.png)
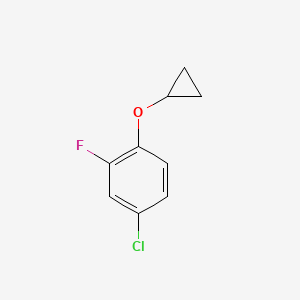
![Methyl 4-{[(3-bromo-4-methoxyphenyl)carbonyl]amino}benzoate](/img/structure/B14804898.png)

![ethyl (E,4S)-4-[[(2S)-3,3-dimethyl-2-[[(2S)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylbutanoyl]amino]butanoyl]-methylamino]-2,5-dimethylhex-2-enoate](/img/structure/B14804907.png)
![Ethyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B14804912.png)
![ethyl 3-(6-phenyl-[1,3]dioxolo[4,5-f]benzofuran-7-yl)-1H-indole-2-carboxylate](/img/structure/B14804918.png)
![2-(4-chloro-2-methylphenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide](/img/structure/B14804921.png)
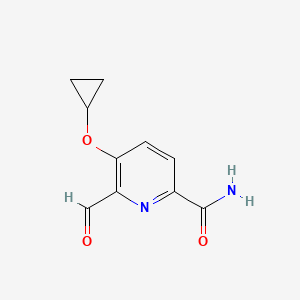
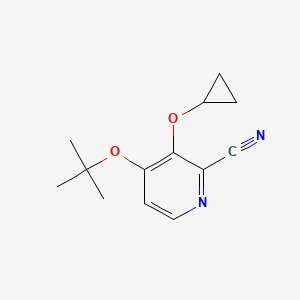
![N-(4,4-difluorocyclohexyl)-4-{3-[1-(trifluoromethyl)cyclopropyl]-1H-pyrazol-4-yl}pyrimidin-2-amine](/img/structure/B14804935.png)
![N'-[2-(4-chloro-3-methylphenoxy)acetyl]biphenyl-4-carbohydrazide](/img/structure/B14804936.png)
